S-Clopidogrel N-Methyl Impurity

Chiral Chromatography Method Validation Impurity Profiling

S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9), chemically designated as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate , is a recognized process-related impurity of the antiplatelet drug Clopidogrel. This compound, also referred to as Clopidogrel Impurity C, is a chiral molecule with the (S)-configuration, distinguishing it from the inactive (R)-enantiomeric impurity.

Molecular Formula C16H18ClNO2S
Molecular Weight 323.84
CAS No. 1346605-15-9
Cat. No. B601357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Clopidogrel N-Methyl Impurity
CAS1346605-15-9
SynonymsMethyl (2S)-(2-Chlorophenyl)-2-[N-methyl-N-(2-thiophen-2-ylethyl)amino]acetate;  Methyl (2S)-(2-Chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]ethanoate;  Clopidogrel Impurity I
Molecular FormulaC16H18ClNO2S
Molecular Weight323.84
Structural Identifiers
SMILESCN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC
InChIInChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9): Essential Analytical Reference Standard for ANDA Filings


S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9), chemically designated as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate [1], is a recognized process-related impurity of the antiplatelet drug Clopidogrel [2]. This compound, also referred to as Clopidogrel Impurity C, is a chiral molecule with the (S)-configuration, distinguishing it from the inactive (R)-enantiomeric impurity [3]. It is primarily supplied as a highly characterized reference standard (purity >98% by HPLC) essential for analytical method development, validation, and quality control in pharmaceutical manufacturing [4].

S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9): The Critical Distinction of an Open-Ring Impurity for Chromatographic Method Validation


Substituting S-Clopidogrel N-Methyl Impurity with a generic clopidogrel impurity standard compromises the integrity of analytical methods. This compound is an 'open-ring' impurity [1], structurally distinct from the closed-ring parent drug and other common impurities like the (R)-enantiomer (Clopidogrel EP Impurity C). This unique structural feature imparts different chromatographic properties, specifically retention time and resolution, which are critical for achieving baseline separation in HPLC methods required by ICH Q3A guidelines for impurity profiling [2]. Using a non-specific or incorrectly matched standard can lead to inaccurate quantification, failed system suitability tests, and potential non-compliance with regulatory submission requirements for ANDA applications [3].

Quantitative Differentiation of S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9) vs. In-Class Comparators


Open-Ring Structural Distinction: Baseline Resolution in Chiral HPLC vs. Parent API and R-Enantiomer

S-Clopidogrel N-Methyl Impurity is an 'open-ring' analog of the closed-ring parent clopidogrel structure [1]. This structural difference results in a unique retention profile on a ChiraDex chiral HPLC column (5 µm, 4 x 250 mm) under optimized conditions (17°C, mobile phase: acetonitrile/methanol/0.01M KH2PO4, 15:5:80 v/v/v, flow rate 1.0 mL/min). Under these conditions, S-clopidogrel and its impurities, including the R-enantiomer, are baseline resolved, confirming the distinct identity and chromatographic behavior of this open-ring impurity compared to both the active pharmaceutical ingredient (API) and other closely related substances [2].

Chiral Chromatography Method Validation Impurity Profiling

Regulatory ICH Q3A Reporting Threshold vs. Impurity Standard Purity

For clopidogrel (a drug with a daily dose of 75 mg, which is ≤2 g/day), the ICH Q3A guideline mandates that any impurity present at a level exceeding 0.05% must be reported [1]. This S-Clopidogrel N-Methyl Impurity standard is supplied with a certified purity of >98% by HPLC [2]. This high purity ensures that when used as a reference standard, its contribution to the total impurity profile is unambiguous and does not introduce additional, uncharacterized impurities that could confound the accurate quantification of this specific impurity at the 0.05% reporting threshold.

Regulatory Compliance ICH Guidelines Quality Control

Chiral Identity and Pharmacological Inactivity vs. S-Clopidogrel API

Clopidogrel is a chiral drug where the (S)-enantiomer is the biologically active form, while the (R)-enantiomer and its related impurities are considered pharmacologically inactive or significantly less active . S-Clopidogrel N-Methyl Impurity, as an impurity, is not the active pharmaceutical ingredient and is expected to lack the potent antiplatelet activity of (S)-clopidogrel. This is a critical qualitative difference that has quantitative implications for safety assessment, as any impurity present above qualification thresholds must undergo toxicological evaluation per ICH Q3A, given it does not contribute to therapeutic efficacy [1].

Pharmacology Stereochemistry Safety Assessment

Precision Applications for S-Clopidogrel N-Methyl Impurity (CAS 1346605-15-9): From ANDA Preparation to Routine QC


ANDA Method Validation: Achieving ICH-Compliant Chromatographic Selectivity

Procure this standard to validate the selectivity of an enantiospecific HPLC method as per ICH Q2(R1) guidelines. Its unique open-ring structure provides a distinct chromatographic peak, essential for demonstrating the method's ability to separate this specific impurity from the (S)-clopidogrel API and the (R)-enantiomer (Clopidogrel EP Impurity C). Successful validation using this standard, as demonstrated in published methods using a ChiraDex column, is a cornerstone of a robust ANDA submission [1].

Routine QC and Batch Release Testing: Monitoring Process-Related Impurities

Use this highly characterized standard (>98% purity) as an external reference for quantifying the S-Clopidogrel N-Methyl Impurity in clopidogrel bisulfate drug substance and drug product batches. Its purity enables precise quantification down to the ICH Q3A reporting threshold of 0.05%, ensuring that commercial production lots are consistently below the specified limit and safe for patient use [2].

Forced Degradation and Stability Studies: Identifying Potential Degradation Pathways

Employ this compound as a marker to investigate if S-Clopidogrel N-Methyl Impurity is formed or increases under specific stress conditions (e.g., hydrolysis, as it is an ester-containing compound). By monitoring its levels during ICH stability studies, analysts can determine if this open-ring impurity is also a potential degradation product, informing both method development and shelf-life specifications for the drug product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Clopidogrel N-Methyl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.